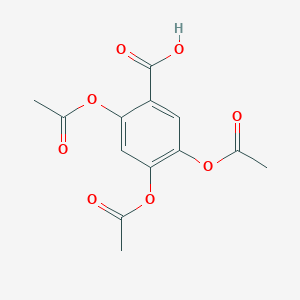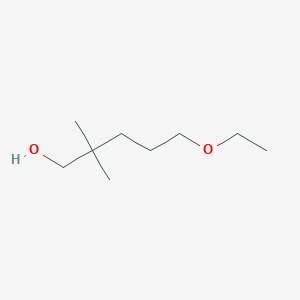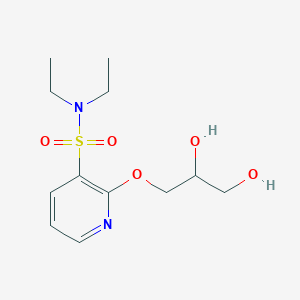
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide is a chemical compound with a unique structure that includes a pyridine ring, a sulfonamide group, and a dihydroxypropoxy side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with diethylamine and 2,3-dihydroxypropyl ether. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropoxy group may yield ketones, while reduction of the sulfonamide group may produce primary or secondary amines.
Applications De Recherche Scientifique
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The dihydroxypropoxy side chain may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its action include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane: Similar in having dihydroxypropoxy groups but differs in the core structure.
N1-(3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl) Iohexol: Shares the dihydroxypropoxy group but has a different functional group arrangement.
Uniqueness
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide is unique due to its combination of a pyridine ring, sulfonamide group, and dihydroxypropoxy side chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
95113-62-5 |
|---|---|
Formule moléculaire |
C12H20N2O5S |
Poids moléculaire |
304.36 g/mol |
Nom IUPAC |
2-(2,3-dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20N2O5S/c1-3-14(4-2)20(17,18)11-6-5-7-13-12(11)19-9-10(16)8-15/h5-7,10,15-16H,3-4,8-9H2,1-2H3 |
Clé InChI |
TXZXPFKTLUSTPV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)S(=O)(=O)C1=C(N=CC=C1)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



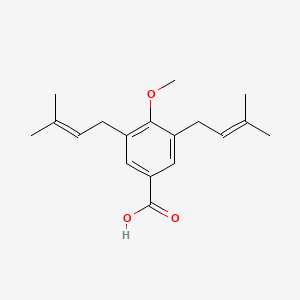

![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
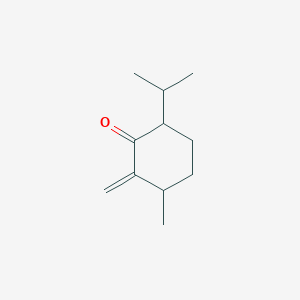
![2-[(1,3,2-Dioxaborinan-2-yl)oxy]ethan-1-amine](/img/structure/B14364580.png)
![N-[2-(Methylamino)cyclohexylidene]hydroxylamine](/img/structure/B14364590.png)
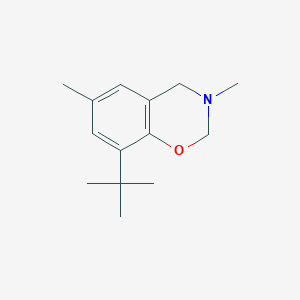
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
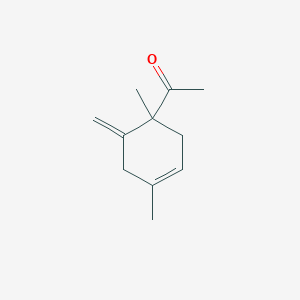
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
